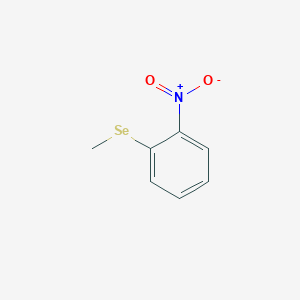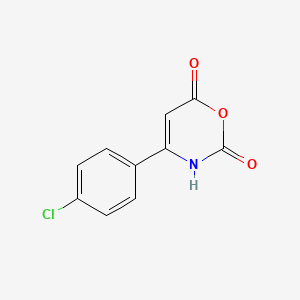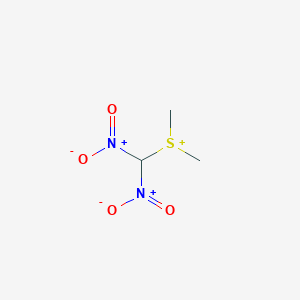
Octadecyl 3-(aziridin-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to a long octadecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 3-(aziridin-1-yl)propanoate typically involves the reaction of octadecyl alcohol with 3-(aziridin-1-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 3-(aziridin-1-yl)propanoate undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained and can be opened by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Ring-Opening: Produces amines, thiols, or alcohol derivatives.
Oxidation: Yields oxides or hydroxylated products.
Reduction: Forms primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Octadecyl 3-(aziridin-1-yl)propanoate has several scientific research applications:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polyamines and other polymers with unique mechanical and chemical properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Research: Studied for its antimicrobial properties and potential use in developing antibacterial coatings.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Octadecyl 3-(aziridin-1-yl)propanoate primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive towards nucleophiles. The resulting products can interact with various molecular targets, including proteins and nucleic acids, leading to potential biological effects such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(aziridin-1-yl)ethanol
- 3-(aziridin-1-yl)butan-1-amine
- 2-[(3-aziridin-1-ylpropionyl)methyl]-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
Uniqueness
Octadecyl 3-(aziridin-1-yl)propanoate is unique due to its long octadecyl chain, which imparts hydrophobic properties and enhances its potential use in applications requiring amphiphilic molecules. This structural feature distinguishes it from other aziridine derivatives, which typically have shorter alkyl chains or different functional groups.
Eigenschaften
CAS-Nummer |
58998-66-6 |
|---|---|
Molekularformel |
C23H45NO2 |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
octadecyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C23H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-23(25)18-19-24-20-21-24/h2-22H2,1H3 |
InChI-Schlüssel |
LBWGGZSEDPQNJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)


methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)



